1-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:
- 1-Position: A 4-methoxyphenyl group, providing electron-donating properties.
- 4-Position: A carboxamide group with a 4-methylphenyl substituent on the amide nitrogen.
- 5-Position: A methyl group, contributing steric and electronic effects.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-4-6-14(7-5-12)19-18(23)17-13(2)22(21-20-17)15-8-10-16(24-3)11-9-15/h4-11H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVYKIHFHYKLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst . The reaction mixture is refluxed for 2 hours, and the crude product is purified by crystallization using dimethylformamide, yielding the desired compound in high purity .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups, using reagents like sodium methoxide or methyl iodide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through several mechanisms:
- EGFR Inhibition: Compounds similar to this have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.2 | EGFR Inhibition |
| H460 | 4.8 | Apoptosis Induction |
In vivo studies using xenograft models have reported significant tumor regression when treated with this compound, suggesting its potential as an effective anticancer agent.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research indicates that this compound can inhibit the growth of various pathogens by targeting ergosterol biosynthesis pathways:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
These findings highlight the compound's potential as a candidate for developing new antimicrobial therapies.
Case Study 1: Antitumor Efficacy in NSCLC Models
A study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells treated with this triazole derivative showed a reduction in tumor volume by approximately 60% after four weeks at a dosage of 10 mg/kg. This significant result underscores the compound's potential in cancer treatment.
Case Study 2: Antimicrobial Testing
In antimicrobial assays against various bacterial and fungal strains, this compound exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For instance, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1. Structural and Functional Comparison of Triazole Derivatives
Key Observations:
- Ethoxy substitution () increases hydrophobicity, which may affect metabolic stability .
- R5 Substituents: Methyl (target) vs. cyclopropyl () or amino (): Methyl provides steric bulk without polar interactions, whereas amino groups enable hydrogen bonding, as seen in antiproliferative derivatives .
- Amide Substituents: 4-Methylphenyl (target) offers moderate hydrophobicity, while 4-chlorophenyl () increases electrophilicity.
Structural Conformation and Crystallography
The dihedral angle between the triazole and aryl rings influences molecular conformation and target binding:
Pharmacological and Physical Properties
- Solubility : The 4-methoxy group improves aqueous solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ) .
- Cytotoxicity: Derivatives with quinolin-2-yl amides () show IC50 values in the µM range for cancer cells, while 5-amino analogs () exhibit selective activity against renal and CNS cancers .
- Synthesis : The target compound is synthesized via acid chloride intermediates (thionyl chloride) followed by amine coupling, a method shared with analogs in .
Critical Analysis of Contradictions and Limitations
- Biological Activity Variability : Similar structures (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) show divergent activities, possibly due to assay conditions or off-target effects .
- Amino vs. Methyl at R5: Amino-substituted triazoles () demonstrate higher antiproliferative activity than methyl-substituted derivatives, suggesting R5 polarity is critical for certain targets .
Biological Activity
1-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities. This triazole derivative exhibits potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.
The compound's molecular characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.36 g/mol |
| LogP | 3.2763 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 57.716 Ų |
Synthesis
The synthesis of this compound involves standard organic reactions for triazole formation, typically utilizing azide and alkyne coupling reactions. The compound can be synthesized from 4-methoxyphenyl and 4-methylphenyl derivatives through a series of steps involving cyclization and functional group modifications.
Anti-inflammatory Activity
Research indicates that related triazole compounds exhibit significant anti-inflammatory properties. For instance, a study demonstrated that a series of triazole derivatives showed anti-inflammatory activity comparable to established drugs like indomethacin and celecoxib. Specifically, certain derivatives exhibited COX-1 and COX-2 inhibition with IC50 values indicating potent activity (COX-1 IC50 = 39.8 μM; COX-2 IC50 = 46.3 μM) .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been explored extensively. While some studies report limited activity against Gram-positive and Gram-negative bacteria, specific modifications in the structure can enhance efficacy. For example, compounds similar to the target molecule have shown minimal activity against Mycobacterium smegmatis at concentrations around 16 µg/mL .
Neuroprotective Effects
Recent findings highlight the neuroprotective effects of triazole derivatives through mechanisms involving inhibition of neuroinflammatory pathways and oxidative stress reduction. Compounds with similar structures have demonstrated the ability to block NF-κB signaling pathways and reduce ROS generation, contributing to their neuroprotective activities .
Case Study 1: Anti-inflammatory Evaluation
A comparative study evaluated the anti-inflammatory effects of various triazole derivatives against indomethacin. The results indicated that certain compounds achieved up to 115% of celecoxib's activity after three hours, suggesting a promising therapeutic profile for inflammation-related disorders .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, several synthesized triazoles were tested against a range of bacterial strains. The findings revealed that while some derivatives exhibited no significant activity, others displayed promising results against specific pathogens, warranting further investigation into structure-activity relationships .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- COX Inhibition: The compound likely inhibits cyclooxygenase enzymes involved in prostaglandin synthesis, leading to reduced inflammation.
- Antimicrobial Mechanism: The exact mechanism remains under investigation; however, structural features may enhance membrane permeability or disrupt cellular processes in pathogens.
- Neuroprotective Pathways: The inhibition of NF-κB signaling suggests potential applications in neurodegenerative diseases by mitigating inflammation and oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
